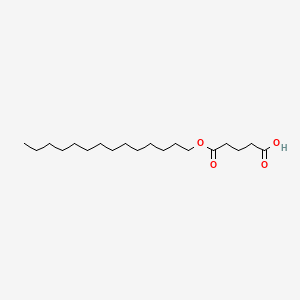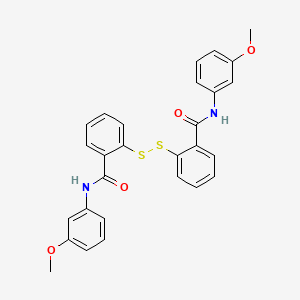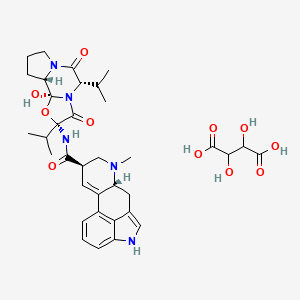
Ergocornine, tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergocornine, tartrate is a compound belonging to the class of ergot alkaloids, which are naturally occurring compounds produced by fungi of the genus Claviceps. These alkaloids are known for their significant pharmacological effects, particularly on the central nervous system, due to their structural similarity to neurotransmitters . This compound is one of the many ergot alkaloids that have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ergocornine, tartrate typically involves the isolation of ergotamine from the ergot fungus, followed by a series of chemical reactions to convert it into ergocornine. The process begins with the fermentation of Claviceps purpurea, which produces ergotamine. This ergotamine is then subjected to hydrolysis to yield lysergic acid, which is a common intermediate for many ergot alkaloids . The lysergic acid is then further modified through a series of chemical reactions, including amide formation and cyclization, to produce ergocornine .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Claviceps purpurea, followed by extraction and purification of the desired alkaloid. The fermentation process is carefully controlled to optimize the yield of ergotamine, which is then converted to ergocornine through the aforementioned synthetic routes . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Ergocornine, tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications or to study its chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of ergocornine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ergocornine, tartrate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties and reactions of ergot alkaloids . In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent . In medicine, this compound is investigated for its potential use in treating conditions such as migraines and other neurological disorders . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other ergot alkaloids .
Wirkmechanismus
The mechanism of action of ergocornine, tartrate involves its interaction with various molecular targets in the body. It acts as an agonist or antagonist at different neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors . This interaction leads to a range of pharmacological effects, such as vasoconstriction and modulation of neurotransmitter release . The specific pathways involved in its action are complex and depend on the particular receptor it interacts with .
Vergleich Mit ähnlichen Verbindungen
Ergocornine, tartrate is similar to other ergot alkaloids, such as ergotamine, ergocristine, and ergocryptine . it has unique properties that distinguish it from these compounds. For example, ergocornine has a different receptor binding profile, which leads to distinct pharmacological effects . Additionally, its chemical structure differs slightly from other ergot alkaloids, which can influence its reactivity and stability .
List of Similar Compounds:- Ergotamine
- Ergocristine
- Ergocryptine
- Ergosine
- Ergometrine
Eigenschaften
CAS-Nummer |
102489-74-7 |
|---|---|
Molekularformel |
C35H45N5O11 |
Molekulargewicht |
711.8 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C31H39N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-,24+,26+,30-,31+;/m1./s1 |
InChI-Schlüssel |
WSMUEVXJQAQQQM-CWNVUFIVSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


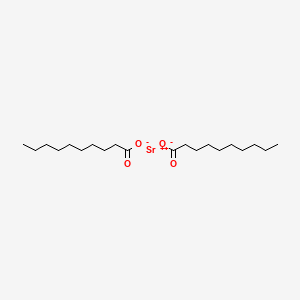
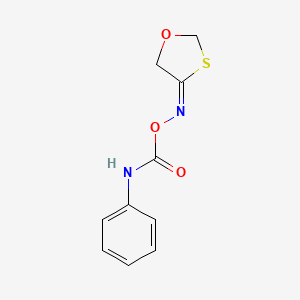
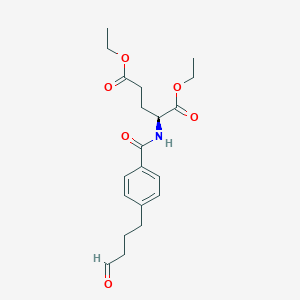
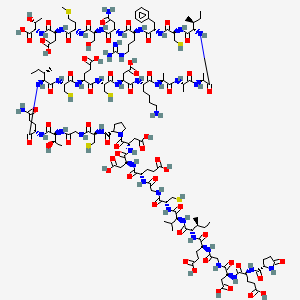
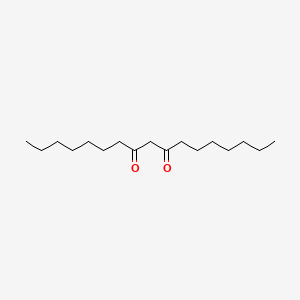
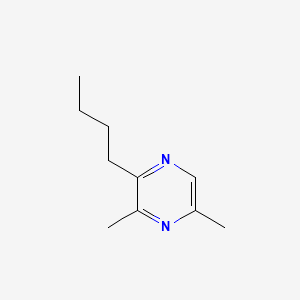
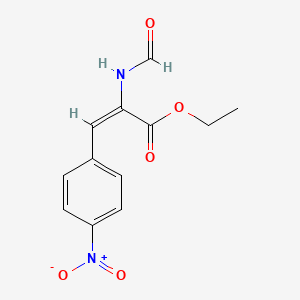
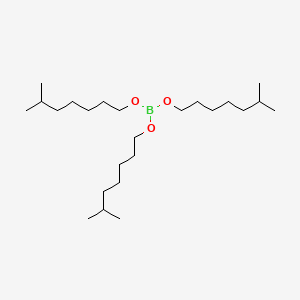
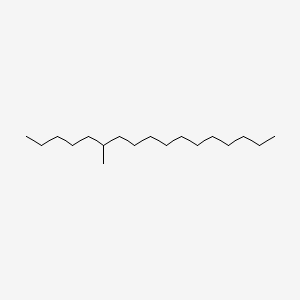

![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)

